molecular formula C7H11Cl B2944789 6-(Chloromethyl)bicyclo[3.1.0]hexane CAS No. 1314903-58-6

6-(Chloromethyl)bicyclo[3.1.0]hexane

Cat. No.: B2944789
CAS No.: 1314903-58-6
M. Wt: 130.62
InChI Key: DMRQATARJJCRJU-UHFFFAOYSA-N
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Description

6-(Chloromethyl)bicyclo[3.1.0]hexane is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is part of the bicyclo[3.1.0]hexane family, which is known for its conformationally constrained structure, making it a valuable scaffold in drug discovery .

Scientific Research Applications

6-(Chloromethyl)bicyclo[3.1.0]hexane has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows for tighter binding to target proteins, providing better selectivity and resistance to metabolism . This makes it a promising candidate for drug development, particularly in the design of new therapeutic agents.

Preparation Methods

The synthesis of 6-(Chloromethyl)bicyclo[3.1.0]hexane involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[3.1.0]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

6-(Chloromethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including substitution reactions. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions to occur. Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. The major products formed from these reactions depend on the nucleophile used, resulting in compounds such as amines, thioethers, and ethers .

Comparison with Similar Compounds

6-(Chloromethyl)bicyclo[3.1.0]hexane can be compared to other bicyclo[3.1.0]hexane derivatives, such as those used in drug discovery. Similar compounds include drospirenone, a birth control drug, and APD371, a cannabinoid receptor type 2 agonist . What sets this compound apart is its chloromethyl group, which provides unique reactivity and potential for further functionalization .

Properties

IUPAC Name

6-(chloromethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRQATARJJCRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314903-58-6
Record name 6-(chloromethyl)bicyclo[3.1.0]hexane
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